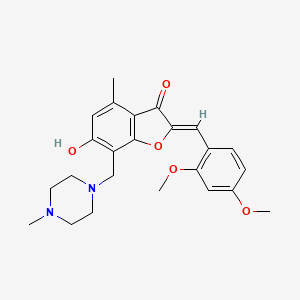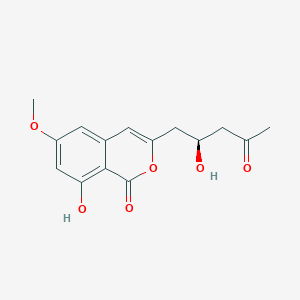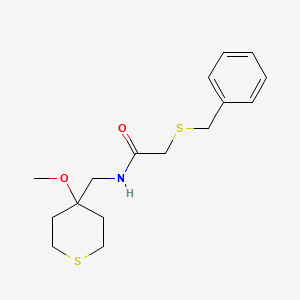![molecular formula C19H23N3O5 B2894833 4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203085-83-9](/img/structure/B2894833.png)
4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrrolo[3,4-d]pyrimidine ring system, a dimethoxyphenyl group, and a tetrahydrofuran ring. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and tetrahydrofuran groups could affect its solubility, while the pyrrolo[3,4-d]pyrimidine core could influence its stability and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Properties
Synthesis Techniques : A study by Furrer, Wágner, and Fehlhaber (1994) discusses the synthesis of similar compounds, which are representative of new antithrombotic compounds with favorable cerebral and peripheral effects. This indicates a potential use in the development of novel therapeutic agents (Furrer, Wágner, & Fehlhaber, 1994).
Properties and Redox Ability : Igarashi et al. (2006) explored the synthesis and properties of pyrrolo[3,4-d]pyrimidine-2,4-diones, examining their redox abilities, which are significant for applications in biochemistry and pharmacology (Igarashi et al., 2006).
Chemical Structure and Applications
Structural Analysis : Research by El‐Brollosy et al. (2012) on similar tetrahydropyrimidine-2,4-diones provides insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications in drug design (El‐Brollosy et al., 2012).
Electrochemical Studies : Dryhurst (1976) studied the electrochemical oxidation of a similar compound, oxipurinol, which is a metabolite of allopurinol and used in the treatment of gout. This research provides valuable insights into the electrochemical properties of pyrrolo[3,4-d]pyrimidine derivatives (Dryhurst, 1976).
Potential Therapeutic Applications
Amnesia-Reversal Activity : Butler et al. (1987) explored the amnesia-reversal activity of a series of cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones. Such compounds have potential applications in neurological research and treatment (Butler et al., 1987).
Polyimides Synthesis : Wang et al. (2006) focused on the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, indicating the use of pyrimidine derivatives in materials science (Wang et al., 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-11-5-6-15(26-2)13(8-11)17-16-14(20-19(24)21-17)10-22(18(16)23)9-12-4-3-7-27-12/h5-6,8,12,17H,3-4,7,9-10H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCYJXGABFVZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894753.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894754.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2894760.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2894762.png)
![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)
![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)
![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)

